5-Bromo-2,4-difluorobenzenesulfonamide is an organic compound classified as a sulfonamide derivative. Its molecular formula is C9H10BrF2NO2S, and it features a benzene ring substituted with bromine and two fluorine atoms, alongside a sulfonamide functional group. This compound is notable for its unique structural characteristics which influence its chemical behavior and biological interactions.
Based on the compound's structure, some potential areas for scientific research could include:
Research indicates that 5-Bromo-2,4-difluorobenzenesulfonamide exhibits biological activity that may include:
The synthesis of 5-Bromo-2,4-difluorobenzenesulfonamide typically involves multi-step procedures:
5-Bromo-2,4-difluorobenzenesulfonamide has several significant applications:
Several compounds share structural similarities with 5-Bromo-2,4-difluorobenzenesulfonamide:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Bromo-2,4-difluorobenzenesulfonamide | C9H10BrF2NO2S | Contains bromine and fluorine on the benzene ring |
| 2-Bromo-4,5-difluorobenzenesulfonamide | C9H8BrF2NO2S | Different substitution pattern; potential different reactivity |
| 5-Bromo-2,4-difluorotoluene | C8H7BrF2 | Toluene derivative; may exhibit distinct physical properties |
| 4-Bromo-2,6-difluorobenzenesulfonamide | C9H10BrF2NO2S | Similar structure but different substitution positions |
The unique aspect of 5-Bromo-2,4-difluorobenzenesulfonamide lies in its specific arrangement of bromine and fluorine atoms along with the sulfonamide group. This configuration influences its reactivity and biological activity compared to other similar compounds. The presence of both a bromine atom and two fluorine atoms enhances its potential as a selective inhibitor in biochemical applications .
Corrosive